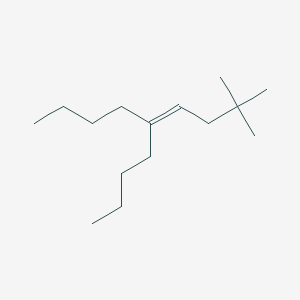
5-Butyl-2,2-dimethylnon-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-2,2-dimethylnon-4-ene is an organic compound with the molecular formula C15H30. It is a hydrocarbon that belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is notable for its structural complexity, featuring a butyl group and two methyl groups attached to a nonene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2,2-dimethylnon-4-ene can be achieved through various organic reactions. One common method involves the dehydration of alcohols. For instance, the dehydration of 5-butyl-2,2-dimethylnon-4-ol using an acid catalyst such as concentrated sulfuric acid or phosphoric acid can yield this compound . The reaction typically requires heating to facilitate the removal of water and formation of the double bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the dehydration reaction. Additionally, continuous flow reactors may be used to maintain optimal reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-2,2-dimethylnon-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Hydrogenation of the double bond can convert the compound into a saturated hydrocarbon.
Substitution: The compound can participate in electrophilic addition reactions, where the double bond reacts with halogens or hydrogen halides to form halogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Halogenation reactions can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of 5-butyl-2,2-dimethylnon-4-ol, 5-butyl-2,2-dimethylnon-4-one, or 5-butyl-2,2-dimethylnon-4-oic acid.
Reduction: Formation of 5-butyl-2,2-dimethylnonane.
Substitution: Formation of 5-butyl-2,2-dimethyl-4-bromononane or 5-butyl-2,2-dimethyl-4-chlorononane.
Scientific Research Applications
5-Butyl-2,2-dimethylnon-4-ene has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkenes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for synthesizing pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Butyl-2,2-dimethylnon-4-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form addition products. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
Similar Compounds
5-Butyl-2,2-dimethylnonane: A saturated hydrocarbon with similar structural features but lacking the double bond.
5-Butyl-2,2-dimethyl-4-bromononane: A halogenated derivative of 5-Butyl-2,2-dimethylnon-4-ene.
5-Butyl-2,2-dimethylnon-4-ol: An alcohol derivative formed by the oxidation of this compound.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. The presence of the double bond allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Properties
CAS No. |
64135-18-8 |
|---|---|
Molecular Formula |
C15H30 |
Molecular Weight |
210.40 g/mol |
IUPAC Name |
5-butyl-2,2-dimethylnon-4-ene |
InChI |
InChI=1S/C15H30/c1-6-8-10-14(11-9-7-2)12-13-15(3,4)5/h12H,6-11,13H2,1-5H3 |
InChI Key |
CMPHTWLSDYMEAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CCC(C)(C)C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


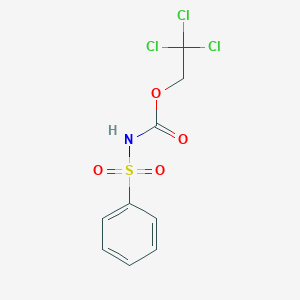
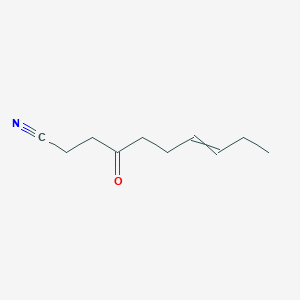
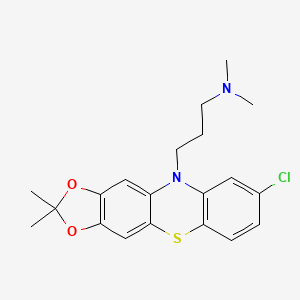
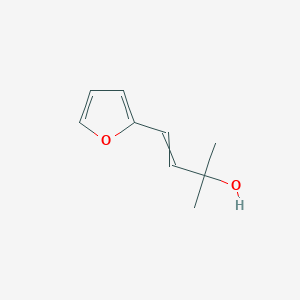
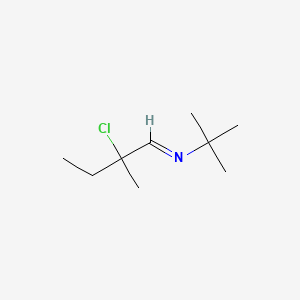
![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
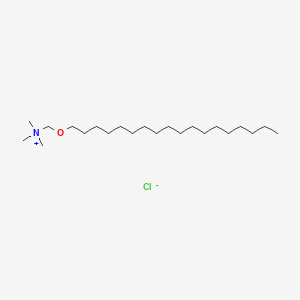
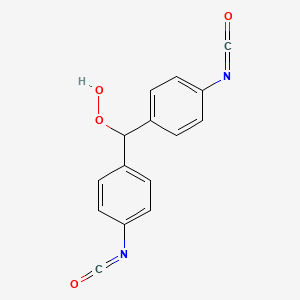
![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)
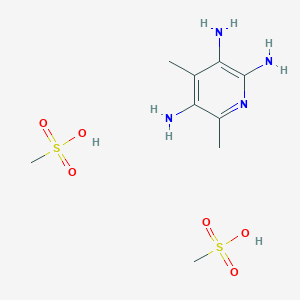


![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)
